molecular formula C42H85N3O5S B14709600 2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate CAS No. 13470-50-3

2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate

Cat. No.: B14709600
CAS No.: 13470-50-3
M. Wt: 744.2 g/mol
InChI Key: IOIXBUJAKFHCBU-UHFFFAOYSA-N
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Description

2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and commercial applications. This compound is particularly valued for its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate typically involves the following steps:

    Formation of the Imidazoline Ring: The initial step involves the reaction of stearic acid with diethylenetriamine to form an imidazoline intermediate. This reaction is usually carried out under reflux conditions with a suitable solvent.

    Quaternization: The imidazoline intermediate is then reacted with methyl sulfate to form the quaternary ammonium compound. This step is typically performed at elevated temperatures to ensure complete quaternization.

    Purification: The final product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may involve multiple steps, including filtration, distillation, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with conditions varying depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolinium derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the formation of emulsions and dispersions.

    Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial inhibition and cell membrane interactions.

    Medicine: It is explored for its potential use in drug delivery systems, where its surfactant properties can enhance the solubility and bioavailability of pharmaceutical compounds.

    Industry: The compound is used in the formulation of personal care products, detergents, and industrial cleaners due to its ability to reduce surface tension and provide antimicrobial effects.

Mechanism of Action

The mechanism of action of 2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is particularly effective against a wide range of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.

    Benzalkonium Chloride: Widely used as a disinfectant and antiseptic, with a similar mechanism of action.

    Dodecylbenzenesulfonic Acid: A surfactant with strong detergent properties, commonly used in industrial applications.

Uniqueness

2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it particularly valuable in applications where both properties are required.

Properties

CAS No.

13470-50-3

Molecular Formula

C42H85N3O5S

Molecular Weight

744.2 g/mol

IUPAC Name

N-[2-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]octadecanamide;methyl sulfate

InChI

InChI=1S/C41H81N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-42-36-38-44(40,3)39-37-43-41(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-39H2,1-3H3;1H3,(H,2,3,4)

InChI Key

IOIXBUJAKFHCBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

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